molecular formula C25H27ClN2O5S B12209315 (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone

(2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone

Cat. No.: B12209315
M. Wt: 503.0 g/mol
InChI Key: WUTGWLMIWSRVNQ-PGMHBOJBSA-N
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Description

The compound (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a piperidinylsulfonyl group, and a dioxepinoisoquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone typically involves multiple steps, including the formation of the core structures and subsequent functionalization. Common synthetic routes may include:

    Formation of the Chlorinated Phenyl Ring: This step involves the chlorination of a phenyl ring, often using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Introduction of the Piperidinylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a piperidine derivative is reacted with a sulfonyl chloride.

    Construction of the Dioxepinoisoquinoline Moiety: This complex structure may be synthesized through a series of cyclization reactions, starting from simpler isoquinoline derivatives and incorporating dioxepin rings through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could enable binding to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with applications in organic synthesis.

    Polynitroaromatic Compounds: Such as 1-substituted 2,4,6-trinitrobenzenes, which undergo similar substitution reactions.

Uniqueness

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27ClN2O5S

Molecular Weight

503.0 g/mol

IUPAC Name

(2Z)-1-(4-chloro-3-piperidin-1-ylsulfonylphenyl)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)ethanone

InChI

InChI=1S/C25H27ClN2O5S/c26-20-6-5-18(14-25(20)34(30,31)28-9-2-1-3-10-28)22(29)16-21-19-15-24-23(32-11-4-12-33-24)13-17(19)7-8-27-21/h5-6,13-16,27H,1-4,7-12H2/b21-16-

InChI Key

WUTGWLMIWSRVNQ-PGMHBOJBSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)/C=C\3/C4=CC5=C(C=C4CCN3)OCCCO5)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)C=C3C4=CC5=C(C=C4CCN3)OCCCO5)Cl

Origin of Product

United States

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